2-Methyl-1-(pyridin-2-ylsulfonyl)piperazine hydrochloride

Description

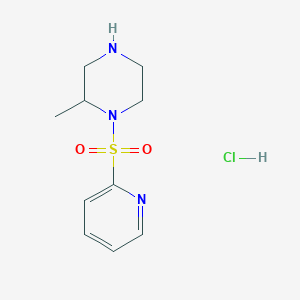

2-Methyl-1-(pyridin-2-ylsulfonyl)piperazine hydrochloride is a piperazine derivative featuring a methyl group at the 2-position of the piperazine ring and a pyridin-2-ylsulfonyl substituent. Piperazine derivatives are widely recognized as privileged structures in medicinal chemistry due to their versatility in binding to diverse biological targets . Its molecular formula is C₉H₁₃N₃O₂S·HCl, and it has a molecular weight of 263.74 g/mol .

Key structural attributes:

- Methyl group at the 2-position of the piperazine ring, which may influence steric hindrance and conformational flexibility.

- Hydrochloride salt form, enhancing solubility and stability for synthetic applications.

Properties

IUPAC Name |

2-methyl-1-pyridin-2-ylsulfonylpiperazine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N3O2S.ClH/c1-9-8-11-6-7-13(9)16(14,15)10-4-2-3-5-12-10;/h2-5,9,11H,6-8H2,1H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QPFOXSDPMCQDDC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CNCCN1S(=O)(=O)C2=CC=CC=N2.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16ClN3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.77 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of piperazine derivatives, including 2-Methyl-1-(pyridin-2-ylsulfonyl)piperazine hydrochloride, can be achieved through various methods. One common approach involves the cyclization of 1,2-diamine derivatives with sulfonium salts . Another method includes the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, and intermolecular cycloaddition of alkynes bearing amino groups . Additionally, a simplified procedure for the preparation of monosubstituted piperazine derivatives involves a one-pot-one-step reaction from a protonated piperazine without the need for a protecting group .

Industrial Production Methods: Industrial production methods for piperazine derivatives often involve batch or flow (microwave) reactors. These methods utilize heterogeneous catalysis by metal ions supported on commercial polymeric resins . The use of microwave acceleration in synthetic reactions has also been explored to enhance efficiency .

Chemical Reactions Analysis

Types of Reactions: 2-Methyl-1-(pyridin-2-ylsulfonyl)piperazine hydrochloride undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions .

Common Reagents and Conditions: Common reagents used in these reactions include sulfonium salts, N-nucleophiles, and alkynes . The reactions often proceed under basic conditions, with catalysts such as Pd (DMSO)2 (TFA)2 enabling the synthesis of six-membered nitrogen heterocycles via aerobic oxidative cyclization of alkenes .

Major Products: The major products formed from these reactions include protected piperazines, piperazinopyrrolidinones, and other substituted piperazine derivatives .

Scientific Research Applications

Chemical Applications

1. Synthesis of Heterocyclic Compounds

- The compound serves as an intermediate in the synthesis of diverse heterocyclic compounds, which are vital in medicinal chemistry for developing new pharmaceuticals. Its sulfonyl group enhances reactivity, making it a valuable building block in organic synthesis.

2. Development of New Synthetic Methodologies

- Researchers have utilized this compound to explore novel synthetic pathways, particularly in the context of creating more complex molecular architectures. The presence of the piperazine ring allows for various substitution reactions, facilitating the formation of complex derivatives.

Biological Applications

1. Antimicrobial Activity

- Studies have indicated that 2-Methyl-1-(pyridin-2-ylsulfonyl)piperazine hydrochloride exhibits significant antimicrobial properties. For instance, it has been evaluated against Chlamydia trachomatis, showing selective inhibition without affecting host cell viability. This selectivity is crucial for developing targeted therapies against bacterial infections .

2. Anticancer Potential

- The compound has been investigated for its anticancer properties, particularly through its interactions with specific cellular pathways involved in tumor growth. Preliminary studies suggest that derivatives of this compound can impair cancer cell proliferation while maintaining low toxicity to normal cells .

Medicinal Applications

1. Drug Development

- Given its structural features, 2-Methyl-1-(pyridin-2-ylsulfonyl)piperazine hydrochloride is being explored as a potential drug candidate for various conditions, including neurodegenerative diseases. It has shown promise in inhibiting glycogen synthase kinase-3 (GSK3), a target associated with Alzheimer's disease and other neurodegenerative disorders .

2. Antiviral Activity

- Recent research highlights its potential as an antiviral agent, particularly against viral proteases involved in the life cycle of viruses like SARS-CoV-2. The compound's ability to inhibit these proteases could lead to new therapeutic strategies for viral infections .

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of 2-Methyl-1-(pyridin-2-ylsulfonyl)piperazine hydrochloride involves its interaction with specific molecular targets and pathways. Piperazine derivatives often act as receptor modulators or enzyme inhibitors, impacting various biological processes . The exact molecular targets and pathways can vary depending on the specific derivative and its intended application .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table compares 2-methyl-1-(pyridin-2-ylsulfonyl)piperazine hydrochloride with structurally related piperazine derivatives:

Key Observations :

- Substituent Position : The position of the methyl group (2- vs. 3-) significantly impacts steric interactions and conformational preferences of the piperazine ring .

- Sulfonyl Group Variations : Replacement of pyridinyl with thiophene or phenyl sulfonyl groups alters electronic properties and biological activity. Thiophene derivatives may exhibit enhanced lipophilicity .

- Salt Forms : Hydrochloride salts improve aqueous solubility, critical for in vitro assays and synthetic workflows .

Physicochemical Properties

NMR Spectral Data :

- 1H NMR : Piperazine hydrochloride derivatives exhibit deshielded protons (δ ~3.11 ppm for piperazine HCl) compared to free piperazine (δ ~2.74 ppm). The methyl and sulfonyl groups in 2-methyl-1-(pyridin-2-ylsulfonyl)piperazine HCl likely shift resonances further upfield due to electron-withdrawing effects .

- 13C NMR : Piperazine carbons are shielded upon protonation (δ ~45–47 ppm). Substituents like pyridin-2-ylsulfonyl may deshield adjacent carbons .

Solubility and Stability :

- The hydrochloride salt enhances water solubility compared to non-ionic analogs.

- Pyridinyl groups may introduce basicity, influencing pH-dependent solubility .

Biological Activity

2-Methyl-1-(pyridin-2-ylsulfonyl)piperazine hydrochloride is a synthetic compound notable for its potential biological activities, particularly in neuropharmacology and anti-inflammatory applications. This compound features a piperazine ring with a pyridine and sulfonyl substituent, which contributes to its unique pharmacological profile. The molecular formula is C₁₀H₁₆ClN₃O₂S, with a molecular weight of approximately 277.77 g/mol .

The biological activity of 2-Methyl-1-(pyridin-2-ylsulfonyl)piperazine hydrochloride primarily involves its interaction with serotonin receptors, influencing neurotransmitter dynamics that may be beneficial in treating mood disorders such as depression and anxiety . Additionally, preliminary studies suggest that this compound may exhibit anti-inflammatory properties, making it a candidate for further investigation in therapeutic contexts .

Biological Activity Overview

Recent studies have highlighted several key aspects of the biological activity of this compound:

- Serotonin Receptor Modulation : The compound acts as a modulator of serotonin receptors, which are crucial in regulating mood and anxiety. This action may lead to potential therapeutic applications in treating psychiatric disorders.

- Anti-inflammatory Effects : Initial findings indicate that the compound may possess anti-inflammatory properties, suggesting its use in conditions characterized by inflammation .

Comparative Analysis with Similar Compounds

To better understand the uniqueness of 2-Methyl-1-(pyridin-2-ylsulfonyl)piperazine hydrochloride, it is useful to compare it with other piperazine derivatives. Below is a summary table comparing similar compounds:

| Compound | Key Activity | Unique Features |

|---|---|---|

| Trimetazidine | Cardioprotective | Enhances myocardial metabolism |

| Ranolazine | Antianginal | Inhibits fatty acid oxidation |

| Aripiprazole | Antipsychotic | Partial agonist at dopamine receptors |

| Quetiapine | Antipsychotic | Multi-receptor antagonist |

| 2-Methyl-1-(pyridin-2-ylsulfonyl)piperazine hydrochloride | Serotonin modulation, anti-inflammatory | Specific substitution pattern enhancing receptor interaction |

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

Q & A

Basic Research Questions

Q. What are the recommended synthesis protocols for 2-methyl-1-(pyridin-2-ylsulfonyl)piperazine hydrochloride, and how can reaction efficiency be optimized?

- Methodology : Synthesis typically involves nucleophilic substitution or coupling reactions. For example, refluxing 1-(pyridin-2-yl)piperazine with methylsulfonyl chloride in anhydrous ethanol under basic conditions (e.g., potassium hydroxide) for 10–12 hours, followed by neutralization with HCl to precipitate the hydrochloride salt . Optimization includes controlling stoichiometry (1:1.2 molar ratio of piperazine to sulfonylating agent) and using inert atmospheres to prevent side reactions .

- Characterization : Confirm purity via HPLC (>95%) and structural integrity using H/C NMR (e.g., pyridyl protons at δ 8.2–8.5 ppm, sulfonyl group at δ 3.1–3.3 ppm) .

Q. How should researchers handle stability and storage challenges for this compound?

- Safety & Stability : Store in airtight containers under dry, inert conditions (argon/vacuum) at 2–8°C. Avoid prolonged storage due to hygroscopicity and potential degradation into pyridine derivatives, which can alter reactivity .

- Handling : Use PPE (gloves, goggles) and work in fume hoods to mitigate risks of skin/eye irritation. Dispose of waste via certified hazardous waste protocols .

Q. What analytical techniques are critical for verifying the identity of this compound?

- Core Methods :

- Mass Spectrometry : Confirm molecular weight (e.g., ESI-MS m/z 300.1 [M+H]) .

- Chromatography : Use reverse-phase HPLC with UV detection (λ = 254 nm) to assess purity .

- Elemental Analysis : Validate C, H, N, S, and Cl content within ±0.4% of theoretical values .

Advanced Research Questions

Q. How can computational methods improve the design of derivatives for biological activity screening?

- Approach : Employ molecular docking (e.g., AutoDock Vina) to predict binding affinities to target proteins (e.g., kinases, GPCRs). For example, the pyridinyl-sulfonyl moiety may interact with hydrophobic pockets via π-π stacking .

- Validation : Cross-reference docking results with experimental IC values from enzyme inhibition assays. Adjust substituents (e.g., methyl groups) to enhance steric complementarity .

Q. How should researchers resolve contradictions in reported synthetic yields or reactivity data?

- Troubleshooting :

- Purity of Reagents : Trace moisture in solvents can hydrolyze sulfonyl groups, reducing yields. Use anhydrous ethanol and molecular sieves .

- Reaction Monitoring : Track progress via TLC (silica gel, ethyl acetate/hexane 1:1) to identify intermediates and optimize reaction time .

Q. What strategies are effective for studying the compound’s pharmacokinetic properties in preclinical models?

- In Vitro Models :

- Permeability : Use Caco-2 cell monolayers to assess intestinal absorption (P >1 × 10 cm/s indicates high permeability) .

- Metabolic Stability : Incubate with liver microsomes (human/rat) and quantify parent compound via LC-MS/MS to estimate half-life .

Q. How can structural modifications enhance selectivity for therapeutic targets?

- Case Study : Introduce electron-withdrawing groups (e.g., -CF) on the pyridine ring to improve binding to serotonin receptors (5-HT) while reducing off-target effects on dopamine D receptors .

- SAR Analysis : Compare logP values (e.g., from 1.5 to 3.2) to balance solubility and membrane penetration .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.